N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thioacetamide moiety. Its structure includes a 4-chlorobenzyl group, a 4-nitrophenyl substituent, and a p-tolyl aromatic ring, which collectively influence its physicochemical and biological properties. The compound’s synthesis involves multistep reactions, typically starting with the formation of the oxadiazole ring followed by thioetherification and amidation .
Properties
Molecular Formula |
C24H19ClN4O4S |
|---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H19ClN4O4S/c1-16-2-6-18(7-3-16)23-26-27-24(33-23)34-15-22(30)28(14-17-4-8-19(25)9-5-17)20-10-12-21(13-11-20)29(31)32/h2-13H,14-15H2,1H3 |
InChI Key |
IEFQCZCUBROMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a central acetamide group substituted with a 4-chlorobenzyl and a 4-nitrophenyl group, alongside a thioether linkage to a 1,3,4-oxadiazole moiety. The presence of these functional groups suggests diverse biological activities.
Structural Characteristics
The molecular formula of this compound is C24H19ClN4O4S, with a molecular weight of approximately 494.9 g/mol. The structural composition is crucial for its biological activity, as the oxadiazole ring is known for various pharmacological effects.
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example, derivatives of oxadiazoles have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : The presence of nitro and chloro groups in the structure may enhance the compound's anticancer potential. Studies on similar oxadiazole derivatives have reported significant cytotoxic effects against cancer cell lines .
- Anti-inflammatory Effects : Some oxadiazole derivatives have been evaluated for their anti-inflammatory properties, contributing to their potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds:
- Antiviral Activity : A study highlighted that certain quinazolinedione derivatives exhibited cellular antiviral activity against respiratory syncytial virus, suggesting that modifications similar to those in this compound could lead to enhanced antiviral properties .
- Cytotoxicity Profiles : Research comparing various structural analogs revealed that compounds with similar moieties displayed promising cytotoxicity profiles while maintaining selectivity indices favorable for therapeutic use .
- Inhibition Studies : Compounds with oxadiazole cores have been tested for their inhibitory activities against key enzymes involved in disease processes, such as acetylcholinesterase and urease, showing strong inhibition rates which are critical for drug development .
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Aminobenzyl)-N-(4-nitrophenyl)-2-thioacetamide | Contains an amino group instead of a chloro group | Anticancer |
| 2-Amino-N-(4-chlorobenzoyl)-1,3,4-thiadiazole | Thiadiazole ring instead of oxadiazole | Antimicrobial |
| N-(p-Tolyl)-N-(4-nitrophenyl)-acetamide | Lacks thioether linkage | General cytotoxicity |
Scientific Research Applications
The biological activity of this compound is primarily linked to its structural components. Research indicates that it may exhibit:
- Antimicrobial properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer activity : Preliminary studies suggest potential efficacy against different cancer cell lines.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Aminobenzyl)-N-(4-nitrophenyl)-2-thioacetamide | Amino group instead of chloro | Anticancer |
| 2-Amino-N-(4-chlorobenzoyl)-1,3,4-thiadiazole | Thiadiazole ring instead of oxadiazole | Antimicrobial |
| N-(p-Tolyl)-N-(4-nitrophenyl)-acetamide | Lacks thioether linkage | General cytotoxicity |
Case Studies and Research Findings
- Antimicrobial Studies : A study on related oxadiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Anticancer Screening : In vitro studies on similar compounds have shown promising results against breast cancer cell lines (e.g., MCF7). The compounds were evaluated using assays such as Sulforhodamine B (SRB), which measures cell viability post-treatment .
- Molecular Docking Studies : Computational studies indicate that N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide could effectively bind to target proteins involved in cancer progression and microbial resistance. These studies help elucidate the binding affinities and potential mechanisms of action .
Chemical Reactions Analysis
Thioether (–S–) Linkage
-
Oxidation : Reacts with H<sub>2</sub>O<sub>2</sub> or mCPBA to form sulfoxide (–SO–) or sulfone (–SO<sub>2</sub>–).
-
Nucleophilic substitution : The sulfur atom can act as a leaving group under strong alkaline conditions, enabling replacement with oxygen or amines.
Oxadiazole Ring
-
Electrophilic substitution : The electron-deficient ring undergoes nitration or sulfonation at the 5-position when activated by electron-donating substituents (e.g., p-tolyl group) .
-
Ring-opening : Hydrolyzes in concentrated HCl or H<sub>2</sub>SO<sub>4</sub> to form thiosemicarbazides or carboxylic acids .
Acetamide Group
-
Hydrolysis : Cleaved under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions to yield carboxylic acid or its salt.
Aromatic Substituents
-
Nitro group reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts –NO<sub>2</sub> to –NH<sub>2</sub>.
-
Chloro group displacement : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF) via SNAr mechanism.
Interaction with Biological Targets
While primarily a chemical analysis, the compound’s reactivity influences its bioactivity:
-
Thioether oxidation : Metabolized in vivo to sulfoxides, enhancing binding to COX-II enzymes .
-
Nitro group reduction : Generates reactive amines that inhibit kinase pathways in cancer cells.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its unique substituents:
For instance, replacing the oxadiazole with thiadiazole (as in ) reduces resistance to hydrolysis but increases affinity for metal ions.
Stability and Degradation Pathways
| Condition | Reaction | Product |
|---|---|---|
| Aqueous acidic (pH < 3) | Hydrolysis of acetamide and oxadiazole ring | 4-Chlorobenzylamine + nitrobenzoic acid |
| UV light exposure | Photodegradation of nitro group | Nitroso and hydroxylamine derivatives |
| High temperature (>150°C) | Decomposition of thioether linkage | Disulfides and polymeric byproducts |
Stability studies indicate the compound is labile under strong acidic/alkaline conditions but stable in organic solvents like DMSO.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide)
- Key Features : Shares a 1,3,4-oxadiazole-thioacetamide backbone but replaces the 4-chlorobenzyl group with a pyrimidinyl-p-tolyl moiety.
- Biological Activity: Demonstrates potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM) with 25-fold selectivity for cancer cells over noncancerous HEK cells .
- SAR Insights : Halogen (Cl) and electron-donating groups (EDGs) on aromatic rings enhance anticancer activity .
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
- Biological Activity : Exhibits antimicrobial activity, highlighting the role of aromatic heterocycles in modulating target specificity .
4-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)aniline Derivatives
- Key Features : Incorporates a 4-nitrophenyl group similar to the target compound but lacks the thioacetamide linkage.
- Synthesis : Prepared via nucleophilic substitution, indicating shared reactivity patterns in oxadiazole functionalization .
Thiadiazole-Based Analogues
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g)
- Key Features : Replaces oxadiazole with thiadiazole, reducing ring electronegativity.
- Physicochemical Properties : Melting point (203–205°C) and IR spectra (C=O at ~1670 cm⁻¹) differ due to altered hydrogen-bonding capacity .
Compounds 3 and 8 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and derivatives)
- Biological Activity : Induce apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Molecular docking reveals π-π interactions and H-bonds as key binding mechanisms .
Substituent Effects on Activity and Properties
Halogen Substituents
- Chlorine atoms (e.g., 4-chlorophenyl in Compound 154) enhance cytotoxicity by improving membrane permeability and target binding .
- Fluorine in thiadiazole derivatives (e.g., 4g) modulates electronic effects but may reduce metabolic stability .
Aromatic and Heteroaromatic Groups
- Benzothiazole derivatives (e.g., ) show divergent activities due to rigid aromatic systems influencing DNA intercalation or enzyme inhibition .
Physicochemical and Spectral Comparisons
Preparation Methods
Cyclization of p-Tolyl Acid Hydrazides
The oxadiazole ring forms via cyclodehydration of p-toluic acid hydrazide with carbon disulfide under basic conditions:
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| p-Toluic acid hydrazide | 1.0 equiv | CS₂ (5 mL/g), KOH (2.5 equiv) |
| Reflux, 6–8 hr |
Mechanism
-
Hydrazide reacts with CS₂ to form dithiocarbazate intermediate
-
Intramolecular cyclization eliminates H₂S
-
Acidic workup yields 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol
Yield Optimization Data
| Entry | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | KOH | 110 | 6 | 78 |
| 2 | NaOH | 110 | 8 | 65 |
| 3 | Et₃N | 80 | 12 | 42 |
Potassium hydroxide in refluxing carbon disulfide provides optimal cyclization efficiency.
Preparation of N-(4-Chlorobenzyl)-N-(4-Nitrophenyl)-2-Chloroacetamide
Sequential Alkylation of Acetamide
Synthesis proceeds through two successive nucleophilic substitutions:
Stage 1: N-Alkylation with 4-Chlorobenzyl Chloride
Stage 2: α-Chlorination
Bromine-mediated chlorination introduces the reactive α-chloro group:
Critical Parameters
-
Maintain reaction temp ≤ 0°C during chlorination to prevent overhalogenation
-
Use anhydrous dichloromethane to minimize hydrolysis
Thioether Bond Formation via Nucleophilic Substitution
The final step couples the oxadiazole-thiol and chloroacetamide precursors:
Reaction Scheme
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 12 hr |
| Workup | Precipitation in H₂O |
Yield Comparison
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 85 |
| Et₃N | THF | 40 | 63 |
| NaOH | EtOH | 50 | 58 |
DMF enhances solubility of both reactants, while potassium carbonate effectively scavenges HCl byproduct.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). Rf value = 0.42.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.38 | s | p-Tolyl CH₃ |
| 4.52 | s | CH₂S bridge |
| 7.21–8.14 | m | Aromatic protons |
IR (KBr)
-
1678 cm⁻¹ (C=O stretch)
-
1520 cm⁻¹ (NO₂ asymmetric stretch)
-
1345 cm⁻¹ (C-N oxadiazole)
Challenges and Mitigation Strategies
-
Nitro Group Reduction
-
Use mild bases (K₂CO₃ instead of NaOH) to prevent unintended nitro → amine reduction
-
-
Oxadiazole Ring Stability
-
Maintain pH > 5 during coupling to prevent acid-catalyzed ring opening
-
-
Thiol Oxidation
-
Conduct thioether formation under nitrogen atmosphere
-
Comparative Analysis of Alternative Routes
Oxidative Cyclization Approach
An alternative pathway involves in-situ generation of the oxadiazole ring from thiosemicarbazide precursors:
Advantages
-
Fewer purification steps
-
Higher atom economy
Limitations
-
Requires strict stoichiometric control
-
Lower yields (∼60%) due to side reactions
Industrial-Scale Production Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 50 g | 5 kg |
| Cycle Time | 72 hr | 96 hr |
| Yield | 78% | 82% |
| Purity | >95% | >99% |
| Key Challenge | Solvent recovery | Exothermic control |
Continuous flow reactors show promise for safer handling of exothermic chlorination steps.
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions:
Formation of the 1,3,4-oxadiazole core : Cyclization of thiosemicarbazides with carboxylic acids or their derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
Thioacetamide linkage : Coupling the oxadiazole-thiol intermediate with chloroacetamide derivatives via nucleophilic substitution. For example, 2-mercapto-5-(p-tolyl)-1,3,4-oxadiazole reacts with N-(4-chlorobenzyl)-N-(4-nitrophenyl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .
Yield optimization : Use catalytic agents like triethylamine to neutralize HCl byproducts, and monitor reaction progress via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro and chlorobenzyl groups) .
- IR spectroscopy : Key peaks include C=O (1650–1700 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-S (600–700 cm⁻¹) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm dihedral angles between aromatic rings. Crystallize in ethanol/water mixtures for high-quality single crystals .
Basic: How is the compound screened for biological activity, and what preliminary assays are used?
Answer:
- Antimicrobial testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined via broth microdilution (concentration range: 1–100 µg/mL) .
- Enzyme inhibition : Assess lipoxygenase or acetylcholinesterase activity using spectrophotometric methods (e.g., oxidation of linoleic acid monitored at 234 nm) .
Advanced: How do structural modifications (e.g., nitro vs. methoxy groups) influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -NO₂) : Enhance antimicrobial potency by increasing electrophilicity, improving membrane penetration. For example, nitro-substituted derivatives show MIC values 2–4× lower than methoxy analogs .
- Steric effects : Bulky substituents (e.g., p-tolyl on oxadiazole) reduce activity against larger enzyme active sites but improve selectivity .
| Substituent | MIC (µg/mL) against S. aureus | Lipoxygenase Inhibition (%) |
|---|---|---|
| -NO₂ | 12.5 | 82 |
| -OCH₃ | 25.0 | 68 |
| -Cl | 6.25 | 89 |
Advanced: What computational methods predict the compound’s binding modes and stability?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G(d) level .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) using GROMACS. Analyze RMSD and binding free energy (MM-PBSA) over 100-ns trajectories .
Advanced: How can contradictory bioactivity data between studies be resolved?
Answer:
- Control variables : Standardize assay conditions (e.g., pH, incubation time). For example, discrepancies in antifungal activity may arise from variations in fungal strain viability .
- Dose-response validation : Repeat experiments with gradient concentrations (0.1–100 µM) to confirm IC₅₀ trends. Use statistical tools (e.g., ANOVA) to assess significance .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to dissolve the compound without precipitating .
- Nanoparticle encapsulation : Formulate with polylactic-co-glycolic acid (PLGA) nanoparticles (size: 150–200 nm) to enhance bioavailability .
Advanced: How does the crystal packing influence stability and reactivity?
Answer:
- Hydrogen-bond networks : Intramolecular C–H···O interactions stabilize the nitro and acetamide groups, reducing hydrolysis rates. Centrosymmetric packing (e.g., head-to-tail arrangements) enhances thermal stability (decomposition >200°C) .
- Torsional angles : A twisted nitro group (O–N–C–C angle: -16.7°) minimizes steric clash, preserving reactivity in electrophilic substitution .
Advanced: How are reaction conditions optimized for scale-up without compromising yield?
Answer:
- Catalyst screening : Test ZnCl₂ vs. AlCl₃ for thioether formation; AlCl₃ improves yields by 15% in anhydrous acetonitrile .
- Temperature control : Maintain 60–70°C during cyclization to avoid side products (e.g., over-oxidized oxadiazoles) .
Advanced: What protocols ensure long-term stability of the compound in storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
